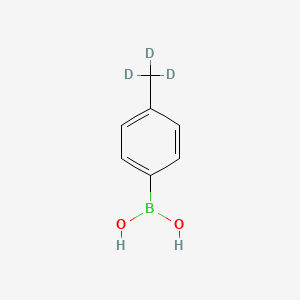
4-(Methyl-d3)-phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methyl-d3)-phenylboronic acid is a deuterated derivative of phenylboronic acid, where the methyl group is substituted with deuterium atoms. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3)-phenylboronic acid typically involves the reaction of 4-bromo-1-(methyl-d3)benzene with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the boronic acid compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity of the product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
化学反应分析
Types of Reactions
4-(Methyl-d3)-phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Formation of 4-(Methyl-d3)-phenol.
Reduction: Formation of 4-(Methyl-d3)-benzyl alcohol.
Substitution: Formation of various substituted aromatic compounds depending on the coupling partner.
科学研究应用
4-(Methyl-d3)-phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways involving boronic acids.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-(Methyl-d3)-phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound targets specific molecular pathways, including those involved in carbohydrate metabolism and signal transduction.
相似化合物的比较
Similar Compounds
Phenylboronic acid: The non-deuterated analog of 4-(Methyl-d3)-phenylboronic acid.
4-Methylphenylboronic acid: Similar structure but without deuterium substitution.
4-(Methyl-d3)-benzylboronic acid: Another deuterated boronic acid with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability of the compound and allows for the study of isotope effects in chemical reactions and biological processes.
属性
分子式 |
C7H9BO2 |
|---|---|
分子量 |
138.98 g/mol |
IUPAC 名称 |
[4-(trideuteriomethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,9-10H,1H3/i1D3 |
InChI 键 |
BIWQNIMLAISTBV-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)B(O)O |
规范 SMILES |
B(C1=CC=C(C=C1)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


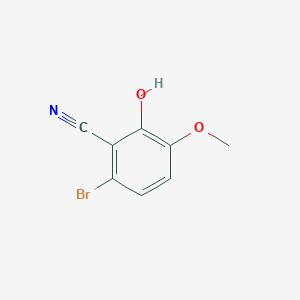
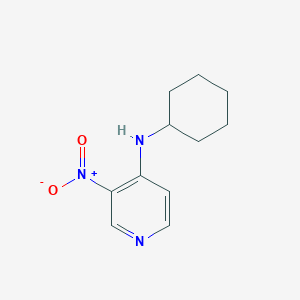
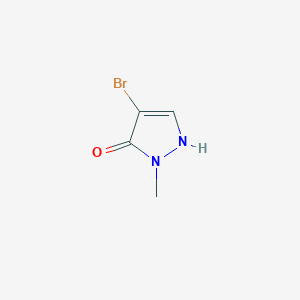
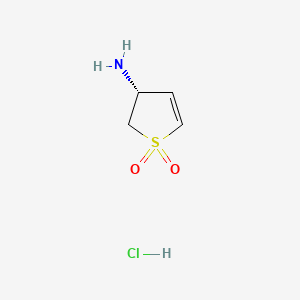
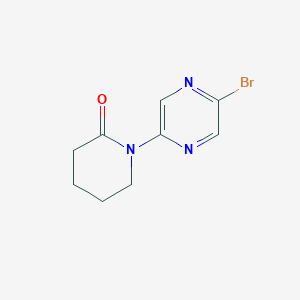
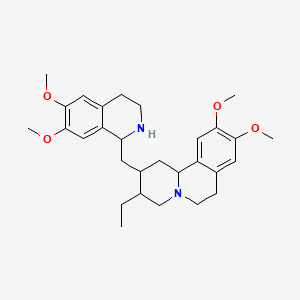
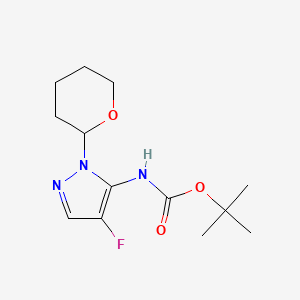
![2-[[5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]oxymethoxy]ethyl-trimethylsilane](/img/structure/B13912808.png)
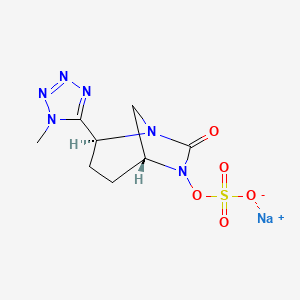




![4-chloro-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13912842.png)
